

Spectroscopic Profile of 2-Isopropyl-2,3-dimethylbutyronitrile: A Technical Guide

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Compound of Interest

Compound Name:	2-Isopropyl-2,3-dimethylbutyronitrile
Cat. No.:	B1294208

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Isopropyl-2,3-dimethylbutyronitrile** (CAS No. 55897-64-8).^{[1][2][3][4]} Due to the limited availability of experimentally derived public data, this document presents predicted spectral information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established computational models and serve as a valuable reference for substance identification, characterization, and quality control. Additionally, this guide outlines standardized experimental protocols for the acquisition of such spectral data for small organic molecules.

Compound Information

Property	Value
Compound Name	2-Isopropyl-2,3-dimethylbutyronitrile
Synonyms	Diisopropylpropionitrile
CAS Number	55897-64-8
Molecular Formula	C ₉ H ₁₇ N
Molecular Weight	139.24 g/mol
Appearance	Colorless to light yellow liquid

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Isopropyl-2,3-dimethylbutyronitrile**. These values were computationally generated and should be used as a reference for comparison with experimental results.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.05	Doublet	6H	Isopropyl - $\text{CH}(\text{CH}_3)_2$
~1.15	Doublet	6H	Butyl - $\text{CH}(\text{CH}_3)_2$
~1.25	Singlet	3H	Butyl - $\text{C}(\text{CH}_3)(\text{CN})-$
~2.10	Septet	1H	Isopropyl - $\text{CH}(\text{CH}_3)_2$
~2.30	Quartet	1H	Butyl - $\text{CH}(\text{CH}_3)_2$

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~18.0	Isopropyl - $\text{CH}(\text{CH}_3)_2$
~20.0	Butyl - $\text{CH}(\text{CH}_3)_2$
~25.0	Butyl - $\text{C}(\text{CH}_3)(\text{CN})-$
~35.0	Isopropyl - $\text{CH}(\text{CH}_3)_2$
~40.0	Butyl - $\text{CH}(\text{CH}_3)_2$
~50.0	Quaternary - $\text{C}(\text{CN})-$
~122.0	Nitrile - CN

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2870	Strong	C-H stretch (alkane)
~2240	Medium	C≡N stretch (nitrile)
~1470-1450	Medium	C-H bend (alkane)
~1390-1370	Medium	C-H bend (gem-dimethyl)

Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
139	5	[M] ⁺ (Molecular Ion)
124	40	[M - CH ₃] ⁺
96	100	[M - C ₃ H ₇] ⁺ (loss of isopropyl group)
69	30	[C ₄ H ₅ N] ⁺
55	50	[C ₄ H ₇] ⁺
43	80	[C ₃ H ₇] ⁺ (isopropyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for small, liquid organic molecules like **2-Isopropyl-2,3-dimethylbutyronitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ^{13}C NMR, a proton-decoupled pulse sequence is standard, with a longer acquisition time and relaxation delay to ensure proper signal averaging for the less sensitive ^{13}C nucleus.
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[6] Ensure the crystal is clean before applying the sample to avoid contamination.[6]
- **Instrument Setup:** Select the desired spectral range, typically 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} .[6]
- **Data Acquisition:** Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum.[7] Multiple scans are typically averaged to improve the signal-to-noise ratio.[6]
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used. The sample is vaporized in a high-vacuum source.[8]
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecules to ionize

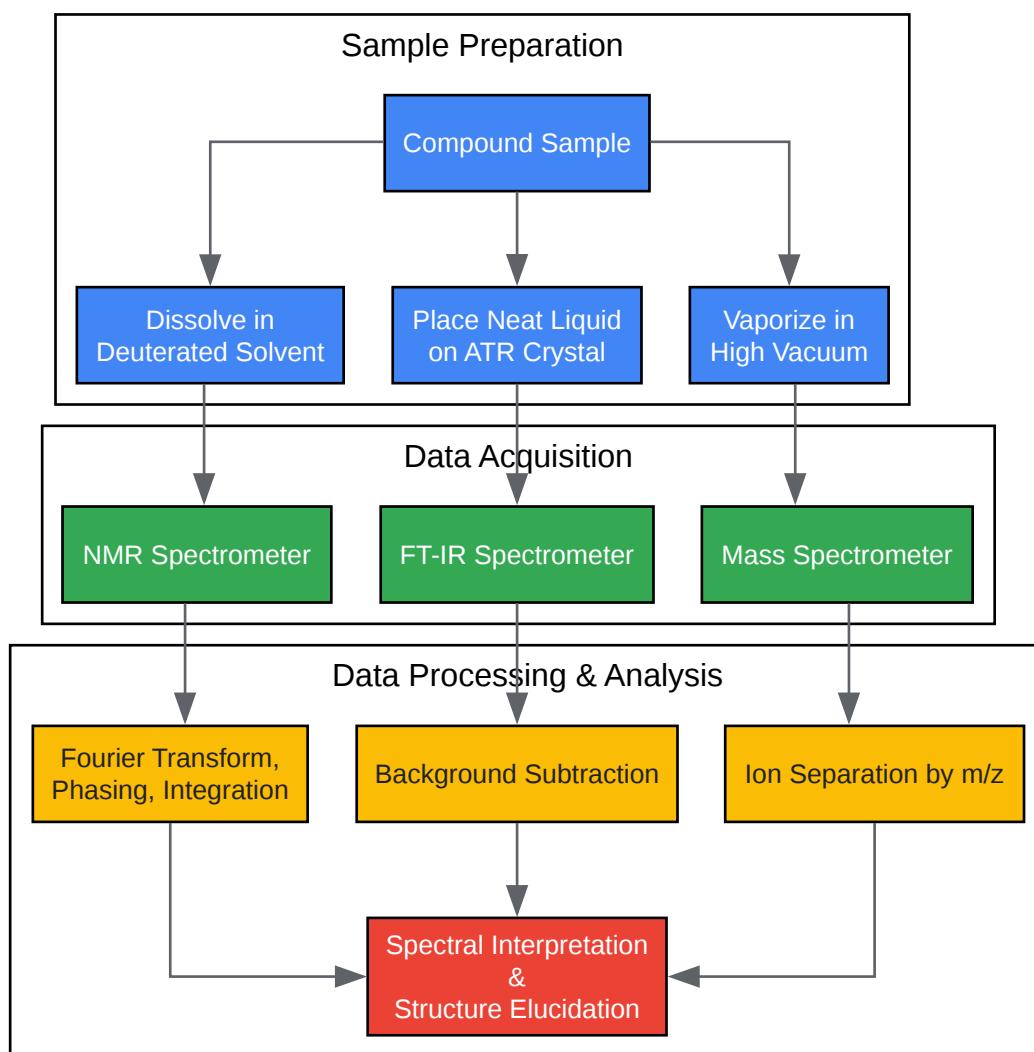
and fragment.[8][9]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

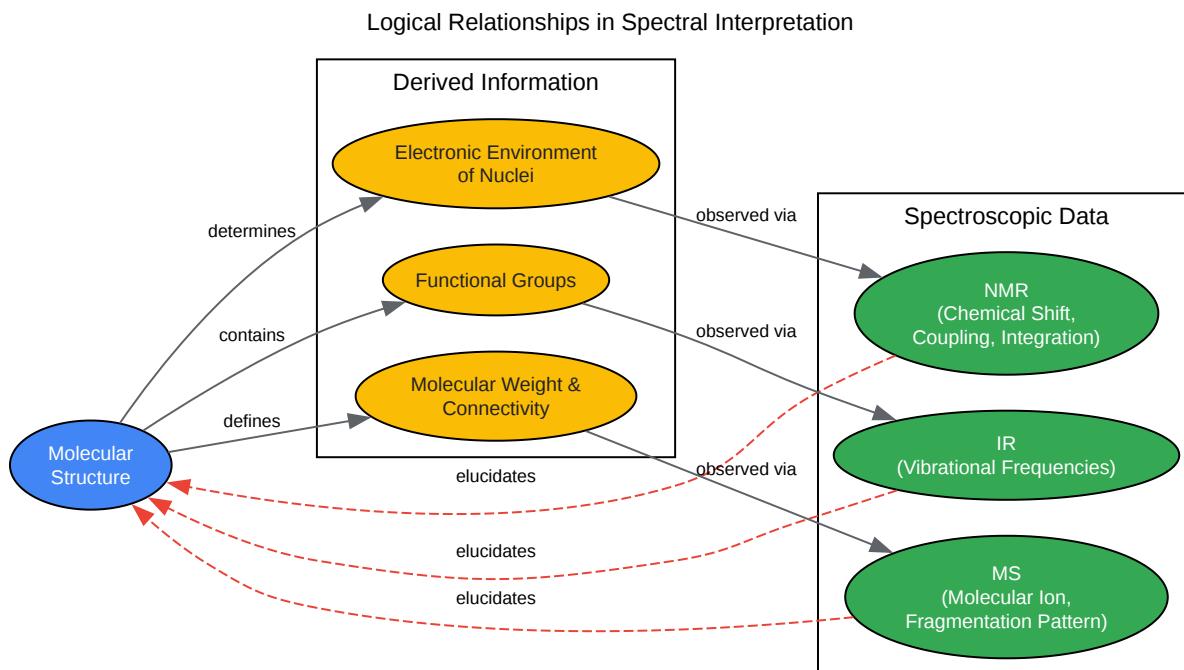
The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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Caption: Logical relationships in spectral interpretation.

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References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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